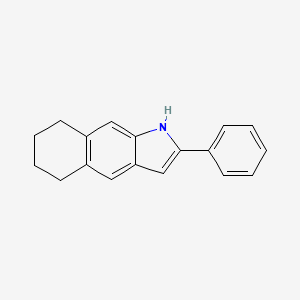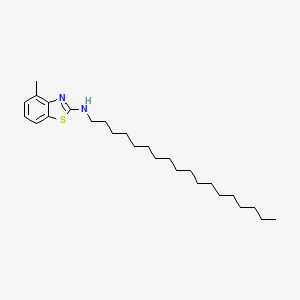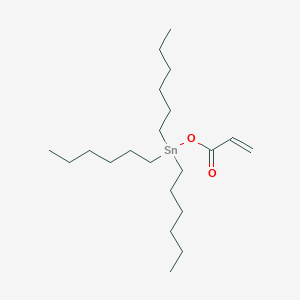
(Acryloyloxy)(trihexyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acryloyloxy)(trihexyl)stannane is an organotin compound that features an acryloyloxy group attached to a trihexylstannane moiety. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and coupling reactions. The presence of the acryloyloxy group makes this compound particularly interesting for applications in polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Acryloyloxy)(trihexyl)stannane typically involves the stannylation of an appropriate precursor. One common method is the reaction of hexylstannane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Hexylstannane+Acryloyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Continuous flow reactors allow for better control over reaction conditions, such as temperature and pressure, and can minimize the formation of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions
(Acryloyloxy)(trihexyl)stannane can undergo various types of chemical reactions, including:
Oxidation: The tin center can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The acryloyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acryloyloxy group.
Major Products Formed
Oxidation: Tin oxides and acrylate derivatives.
Reduction: Lower oxidation state tin compounds and acrylate derivatives.
Substitution: Various substituted stannanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Acryloyloxy)(trihexyl)stannane has a wide range of applications in scientific research:
Chemistry: Used in radical reactions and as a precursor for the synthesis of other organotin compounds.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (Acryloyloxy)(trihexyl)stannane involves the interaction of the tin center with various molecular targets. The acryloyloxy group can participate in radical polymerization reactions, while the tin center can form stable complexes with other molecules. These interactions can lead to the formation of new materials with unique properties .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin acrylate: Similar structure but with butyl groups instead of hexyl groups.
Triphenyltin acrylate: Contains phenyl groups instead of hexyl groups.
Trimethyltin acrylate: Contains methyl groups instead of hexyl groups.
Uniqueness
(Acryloyloxy)(trihexyl)stannane is unique due to the presence of the trihexylstannane moiety, which imparts different physical and chemical properties compared to its analogs. The longer hexyl chains can influence the solubility, reactivity, and overall stability of the compound .
Propiedades
Número CAS |
51248-80-7 |
|---|---|
Fórmula molecular |
C21H42O2Sn |
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
trihexylstannyl prop-2-enoate |
InChI |
InChI=1S/3C6H13.C3H4O2.Sn/c3*1-3-5-6-4-2;1-2-3(4)5;/h3*1,3-6H2,2H3;2H,1H2,(H,4,5);/q;;;;+1/p-1 |
Clave InChI |
UMIJCVAMYHVBOK-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[Sn](CCCCCC)(CCCCCC)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


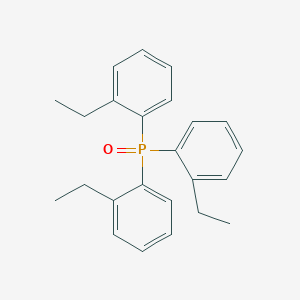
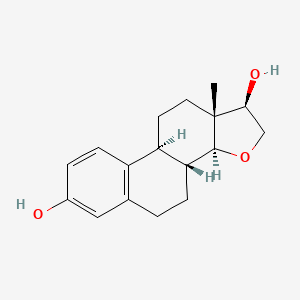


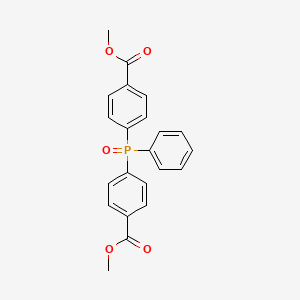
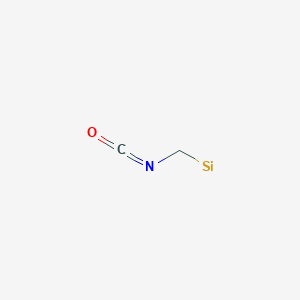
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)

